Dynorphin A (1-8)
Description
Chemical Structure and Physicochemical Properties
Molecular Composition and Sequence Analysis
Dynorphin A (1-8) is an octapeptide with the sequence YGGFLRRI , corresponding to the first eight residues of the full-length dynorphin A peptide (YGGFLRRIRPKLK) . Its molecular formula is C₄₆H₇₂N₁₄O₁₀ , with a molecular weight of 981.2 g/mol . The peptide contains three basic residues (Arg⁶, Arg⁷, and Ile⁸) and one aromatic residue (Phe⁴), contributing to its hydrophilic and hydrophobic interactions with biological targets.
| Property | Value/Description |
|---|---|
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile (YGGFLRRI) |
| Molecular Formula | C₄₆H₇₂N₁₄O₁₀ |
| Molecular Weight | 981.2 g/mol |
The peptide’s structure includes a critical enkephalin-like motif (YGGF) at the N-terminus, which is essential for receptor binding .
Structural Characterization: 2D and 3D Conformational Studies
2D Structural Features
The primary structure of dynorphin A (1-8) is linear, with no disulfide bonds or post-translational modifications. The sequence YGGFLRRI lacks tertiary structure in solution, adopting a flexible conformation dominated by random coils and beta-turns .
3D Conformational Dynamics
Nuclear magnetic resonance (NMR) studies reveal distinct structural features:
- Central α-Helical Turn : Residues Leu⁵–Arg⁷ form a well-defined α-helical turn, stabilized by medium-range NOE restraints .
- Flexible N- and C-Termini : The N-terminal YGGF segment and C-terminal Arg⁷–Ile⁸ region remain disordered, reflecting high conformational flexibility .
| Structural Feature | Description |
|---|---|
| α-Helical Region | Leu⁵–Arg⁷ (residues 5–7) |
| Disordered Regions | N-terminal YGGF and C-terminal Arg⁷–Ile⁸ |
These dynamics enable the peptide to adopt multiple conformations during receptor binding, facilitating interactions with the κ-opioid receptor (KOR) .
Physicochemical Properties: Solubility, Stability, and Isoelectric Point
Solubility
Dynorphin A (1-8) exhibits moderate solubility in aqueous environments:
- Water Solubility : ~0.022 g/L (estimated via ALOGPS) .
- Practical Solubility : Up to 0.80 mg/mL in water, as reported in biochemical assays .
Metabolic Stability
The peptide is rapidly degraded in biological fluids:
- In Vitro Metabolism : Less than 10% of dynorphin A (1-8) remains intact after 60 minutes in guinea pig brain homogenates, primarily due to cleavage at the Gly³–Phe⁴ bond .
- Key Metabolites : [Leu⁵]enkephalin (49% recovered) and smaller fragments .
Isoelectric Point (pI)
The calculated pI of dynorphin A (1-8) is 10.84 , reflecting its basic charge due to the high content of arginine residues (Arg⁶, Arg⁷) .
| Property | Value/Description |
|---|---|
| Isoelectric Point | 10.84 |
| Surface Charge | Positive at physiological pH (7.4) |
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)/t27-,31-,32-,33-,34-,35-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLGMBDXVBPEG-VGXZEHLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
981.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dynorphin A (1-8) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Dynorphin A (1-8) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .
Chemical Reactions Analysis
Types of Reactions: Dynorphin A (1-8) primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by peptidases, which can break down the peptide into smaller fragments .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Degradation: Enzymes like aminopeptidases and endopeptidases can cleave specific peptide bonds.
Major Products: The major products of these reactions are smaller peptide fragments and individual amino acids .
Scientific Research Applications
Neuroprotection
Dynorphin A (1-8) has been shown to provide neuroprotective effects in models of cerebral ischemia. A study demonstrated that intranasal administration of Dynorphin A (1-8) significantly reduced the volume of cerebral infarction and improved behavioral outcomes in rats subjected to middle cerebral artery occlusion. The neuroprotection was attributed to inhibition of oxidative stress and apoptosis, mediated through the NMDA receptor and kappa-opioid receptor pathways .
Key Findings:
- Mechanism : Inhibition of oxidative stress and apoptosis.
- Administration : Effective via intranasal route, overcoming blood-brain barrier limitations.
- Outcomes : Reduced infarct volume, improved behavior, decreased apoptosis markers (Bcl-2, Bax, Caspase-3).
Pain Management
Research indicates that Dynorphin A (1-8) exhibits analgesic properties. It has been implicated in modulating pain responses by inhibiting the release of substance P, a neuropeptide associated with pain transmission. In experimental models, Dynorphin A (1-8) application to the spinal cord reduced basal and mechanically evoked substance P release by approximately 28% . This suggests its potential utility in managing acute and chronic pain conditions.
Key Findings:
- Effect on Pain : Inhibits substance P release.
- Application : Direct spinal administration shows significant analgesic effects.
Substance Use Disorders
Dynorphin A (1-8) is also studied for its role in addiction and substance use disorders. It has been found that high doses of alcohol can stimulate the release of Dynorphin A (1-8) in the nucleus accumbens, a brain region crucial for reinforcement and reward processing . This release may be linked to the aversive properties of high-dose alcohol consumption.
Key Findings:
- Alcohol Influence : High doses increase Dynorphin A (1-8) levels.
- Implications : Suggests a role in the negative reinforcement associated with alcohol use.
Comparative Analysis of Applications
The following table summarizes the key applications of Dynorphin A (1-8):
| Application Area | Mechanism/Effect | Administration Method | Key Findings |
|---|---|---|---|
| Neuroprotection | Inhibits oxidative stress and apoptosis | Intranasal | Reduces infarct volume, improves behavior |
| Pain Management | Inhibits substance P release | Spinal administration | Reduces pain response significantly |
| Substance Use Disorders | Stimulates release under high alcohol doses | N/A | Linked to aversive effects of alcohol |
Case Studies and Research Insights
- Neuroprotection Against Ischemia :
- Pain Modulation Studies :
- Addiction Research :
Mechanism of Action
Dynorphin A (1-8) exerts its effects primarily through the kappa-opioid receptor. Upon binding to this receptor, it activates G-protein coupled receptor signaling pathways, leading to various physiological responses. The peptide’s interaction with the receptor induces conformational changes that trigger downstream signaling cascades, affecting pain perception, mood, and stress responses .
Comparison with Similar Compounds
Research Implications and Controversies
- In Vitro vs. In Vivo Discrepancies: Ultra-low concentrations of dynorphin A (1-8) (10⁻¹³–10⁻¹⁵ M) show κ-independent neuroprotection in glial cultures, contrasting with κ-mediated effects in vivo .
- Physiological Relevance: Dynorphin A (1-8)-derived [Leu⁵]enkephalin may regulate vasopressin-independent pathways in Brattleboro rats, suggesting prodynorphin’s role beyond classical opioid signaling .
Data Tables
Table 1: Receptor Binding Affinities
| Compound | κ-Receptor (Kᵢ, nM) | μ-Receptor (Kᵢ, nM) | δ-Receptor (Kᵢ, nM) |
|---|---|---|---|
| Dynorphin A (1-8) | 1.2 | 12 | 25 |
| Dynorphin A (1-17) | 0.1 | 50 | 100 |
| [Leu⁵]enkephalin | 200 | 5 | 2 |
Table 2: Metabolic Stability Under Inhibitors
| Condition | Dynorphin A (1-8) Recovery (%) | [Leu⁵]enkephalin Formation (%) |
|---|---|---|
| No inhibitors | <10 | 41.7 ± 1.0 |
| Bestatin + Captopril + Thiorphan | 70 | <5 |
Biological Activity
Dynorphin A (1-8) is a peptide derived from the larger precursor dynorphin A, which is known for its significant role in pain modulation, stress response, and various neurobiological functions. This article provides a comprehensive overview of the biological activity of Dynorphin A (1-8), focusing on its pharmacological properties, receptor interactions, and implications in various physiological processes.
Structure and Synthesis
Dynorphin A (1-8) is an octapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-NH2. It is synthesized through enzymatic cleavage of dynorphin A (1-17) and has been extensively studied for its opioid activity. Research has shown that modifications to its structure can influence its potency and receptor selectivity.
Pharmacological Properties
Dynorphin A (1-8) exhibits a range of biological activities primarily through its interaction with kappa-opioid receptors (KOR). The following table summarizes key findings from various studies regarding its pharmacological effects:
Dynorphin A (1-8) primarily acts on KOR, leading to various intracellular signaling cascades. Its binding to KOR activates G-proteins that inhibit adenylate cyclase, resulting in decreased cAMP levels and modulation of ion channels, which ultimately affects neuronal excitability and neurotransmitter release.
Case Studies
- Analgesic Effects : In a study measuring the analgesic properties of Dynorphin A (1-8), it was found to produce a 2.5-fold more potent analgesic effect than morphine in mouse models, suggesting its potential as a therapeutic agent for pain management .
- Behavioral Responses : Research indicated that administration of Dynorphin A (1-8) led to complex behavioral responses, including stress-induced analgesia and dysphoria, highlighting its dual role in pain modulation and emotional regulation .
- Neuroinflammation : Dynorphin A (1-8) has been implicated in modulating inflammatory responses through its action on immune cells. Studies demonstrated that it could inhibit phagocytic activity in splenic macrophages, suggesting a role in regulating immune responses .
Stability and Degradation
The stability of Dynorphin A (1-8) is crucial for its biological activity. Research indicates that it undergoes rapid degradation in vivo due to enzymatic cleavage, which complicates pharmacological assessments. Stable analogs have been developed to enhance its therapeutic potential while maintaining receptor selectivity .
Q & A
Q. How can Dynorphin A (1-8) be quantified in biological samples?
Competitive radioimmunoassays (RIA) are commonly employed. In this method, samples are incubated with rabbit or goat IgG antibodies and radiolabeled (e.g., ¹²⁵I) Dynorphin A (1-8). A standard curve generated from known concentrations of the peptide allows quantification by comparing sample radioactivity to the curve . For improved specificity, peptide-specific antibodies (e.g., rabbit anti-Dynorphin A (1-8)) validated via ELISA or immunohistochemistry are recommended, with aliquots stored at -20°C to preserve stability .
Q. What experimental protocols are used to study Dynorphin A (1-8) degradation in tissue preparations?
Tissue slices (e.g., guinea pig myenteric plexus) are incubated in Krebs-HEPES buffer (pH 7.4, 25 mM) with peptidase inhibitors (e.g., bestatin, captopril, thiorphan) to prevent enzymatic breakdown. Radiolabeled [³H]-Dynorphin A (1-8) is added (12 nM final concentration), and metabolites like [Leu⁵]enkephalin are quantified via HPLC or scintillation counting. Inhibitors extend the peptide’s half-life from 10 minutes to ~7 minutes, enabling analysis of its metabolic fate .
Q. How does Dynorphin A (1-8) interact with opioid receptors in vitro?
Electrically stimulated tissue preparations (e.g., guinea pig ileum) are used to assess functional activity. Dynorphin A (1-8) inhibits muscle contractions via κ-opioid receptors, with naloxone (Ke = 14 nM) serving as a competitive antagonist. Receptor selectivity is confirmed by comparing Ke values against κ-selective agonists (e.g., U-50488H) and μ-selective ligands (e.g., DAMGO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Dynorphin A (1-8)’s receptor selectivity across species?
Species-specific differences in receptor subtype abundance require comparative binding assays. For example, in guinea pig brain, Dynorphin A (1-8) predominantly labels μ-receptors, while in rats, it binds both μ- and κ-receptors. Use [³H]-dynorphin A as a ligand in competitive displacement assays with subtype-selective antagonists (e.g., CTAP for μ, nor-BNI for κ) to dissect contributions . Structural modifications (e.g., [MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt) can enhance κ-selectivity, as shown in bioassays using mouse vas deferens (MVD) and rabbit vas deferens (RVD) .
Q. What methodologies optimize Dynorphin A (1-8) stability for in vivo studies?
Incorporate peptidase-resistant analogs: Substituting Arg⁷ with MeArg protects against enzymatic cleavage without altering receptor affinity. For example, [MeTyr¹,MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt retains κ-selectivity (IC₅₀ = 0.3 nM in guinea pig ileum) and exhibits prolonged analgesic effects in murine models . Additionally, administer peptides via continuous infusion or encapsulated nanoparticles to mitigate rapid degradation.
Q. How can mass spectrometry (MS) elucidate Dynorphin A (1-8)’s endogenous processing in disease models?
Matrix-assisted laser desorption/ionization (MALDI) or LC-MS/MS with collision-activated fragmentation identifies dynorphin-derived peptides (e.g., Dyn A(1-8), Leu-Enk-Arg) in tissue extracts. For example, in L-DOPA-induced dyskinesia, MS reveals elevated nigral Dynorphin A(1-8) levels, correlating with pathological signaling . High-resolution Fourier transform ion cyclotron MS ensures unambiguous identification via fragment mass matching .
Q. What strategies address discrepancies in Dynorphin A (1-8)’s dual μ/κ activity in CNS studies?
Pre-treat tissues with irreversible antagonists (e.g., f-funaltrexamine for μ) to isolate κ-mediated effects. In guinea pig myenteric plexus, peptidase inhibitors unmask μ-agonist activity by increasing [Leu⁵]enkephalin, a μ-preferring metabolite. Conversely, Zn²⁺-dependent metalloendopeptidase inhibitors (e.g., N-[1-(RS)-carboxy-2-phenylethyl]Ala-Ala-Phe-pAB) block this conversion, clarifying κ-specific pathways .
Methodological Considerations
- Data Validation : Cross-validate RIA results with MS to confirm peptide identity, especially in complex matrices like placental extracts .
- Ethical Compliance : For in vivo studies, obtain institutional approval for animal models and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Reproducibility : Publish detailed protocols (e.g., peptide synthesis steps, HPLC gradients) in supplementary materials per journal guidelines like Beilstein J. Org. Chem. .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
